molecular formula C11H15Cl2NO3 B1607376 Dichlorprop-dimethylammonium CAS No. 53404-32-3

Dichlorprop-dimethylammonium

Cat. No.: B1607376
CAS No.: 53404-32-3
M. Wt: 280.14 g/mol
InChI Key: WRXSEWUFHVTFEX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dichlorprop-dimethylammonium typically involves the reaction of 2,4-dichlorophenoxypropionic acid with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the esterification of 2,4-dichlorophenoxypropionic acid followed by the reaction with dimethylamine to form the dimethylammonium salt .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product. The production process may also involve purification steps such as crystallization and filtration to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Dichlorprop-dimethylammonium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Dichlorprop-dimethylammonium has several scientific research applications, including:

Mechanism of Action

Dichlorprop-dimethylammonium acts as a synthetic auxin, mimicking the natural plant hormone auxin. It is absorbed through the leaves and translocates to the roots, where it disrupts normal plant growth processes. The compound causes uncontrolled cell division and elongation, leading to stem and leaf malformations and ultimately plant death. The molecular targets include auxin receptors and pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Uniqueness: Dichlorprop-dimethylammonium is unique due to its specific formulation as a dimethylammonium salt, which enhances its solubility and effectiveness as a herbicide. Its selective action and systemic properties make it particularly effective for post-emergence weed control in various agricultural and non-agricultural settings .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)propanoic acid;N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3.C2H7N/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;1-3-2/h2-5H,1H3,(H,12,13);3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXSEWUFHVTFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2034546
Record name Dimethylamine 2-(2,4-dichlorophenoxy)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2034546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53404-32-3, 84332-88-7
Record name Dichlorprop dimethylammonium salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53404-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichlorprop-dimethylammonium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053404323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylammonium (1)-2-(2,4-dichlorophenoxy)propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084332887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylamine 2-(2,4-dichlorophenoxy)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2034546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylammonium 2-(2,4-dichlorophenoxy)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.192
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICHLORPROP-DIMETHYLAMMONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z317V0WW0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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